methyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}thiophene-2-carboxylate
Description
Methyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}thiophene-2-carboxylate is a heterocyclic organic compound with a molecular formula of C24H22N4O5S and a molecular weight of 478.52 g/mol . Its structure features:
- A thiophene-2-carboxylate core linked via an acetamido group to a 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl moiety.
The compound is of significant interest in medicinal chemistry, particularly for drug discovery targeting enzyme inhibition or receptor modulation. Quantitative structure-activity relationship (QSAR) studies suggest that its oxadiazole and dihydropyridinone moieties contribute to bioactivity, while the methyl ester group influences solubility and metabolic stability .
Properties
IUPAC Name |
methyl 3-[[2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-13-11-14(2)27(12-17(28)24-16-9-10-33-19(16)23(30)31-3)22(29)18(13)21-25-20(26-32-21)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGBZXATFKZRDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(SC=C2)C(=O)OC)C3=NC(=NO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}thiophene-2-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core substituted with various functional groups including an oxadiazole moiety and a dihydropyridine structure. This unique configuration contributes to its biological activity.
Biological Activities
Anticancer Activity:
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown inhibitory effects against various cancer cell lines, including colon and breast cancer cells. One study highlighted that a related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . The presence of the oxadiazole moiety in this compound suggests it may also possess similar anticancer properties.
Antimicrobial Activity:
The compound has been evaluated for its antimicrobial efficacy. Studies have shown that oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activities. For example, certain oxadiazole derivatives have been reported to inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory and Analgesic Effects:
The biological profile of related compounds indicates potential anti-inflammatory and analgesic effects. Oxadiazoles have been documented to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process . This suggests that this compound may also exhibit these beneficial effects.
The mechanisms underlying the biological activities of this compound are likely multifactorial:
- Enzyme Inhibition:
- Cell Cycle Arrest:
-
Reactive Oxygen Species (ROS) Generation:
- The generation of ROS has been implicated in the anticancer activity of many compounds; thus, it is plausible that this compound may operate through this pathway as well.
Case Studies
Several studies have explored the biological activities of similar compounds:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit promising antimicrobial properties. Methyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}thiophene-2-carboxylate has been evaluated for its activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use as a lead compound in antibiotic development .
Anti-Cancer Properties
The compound's structural features suggest it may interact with biological targets involved in cancer progression. Preliminary studies have indicated that modifications of the thiophene and oxadiazole groups can lead to enhanced cytotoxicity against cancer cell lines. For instance, derivatives have been tested for their ability to induce apoptosis in human breast cancer cells .
Neuroprotective Effects
Research into neuroprotective agents has identified compounds similar to this compound as potential candidates for treating neurodegenerative diseases. The compound's ability to modulate oxidative stress pathways may provide therapeutic benefits in conditions such as Alzheimer's disease .
Agricultural Applications
Pesticidal Activity
The oxadiazole derivative structure is known for its efficacy against phytopathogenic microorganisms. This compound has been tested for its fungicidal properties. It demonstrates effectiveness against fungal pathogens that affect crops, making it a candidate for developing new agrochemicals .
Herbicide Development
The compound's unique structure allows it to interact with plant growth regulators. Research indicates that derivatives can inhibit specific enzymatic pathways in weeds, suggesting potential use as a selective herbicide .
Materials Science
Polymer Synthesis
Methyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-y)-1,2-dihydropyridin]}thiophene has applications in synthesizing advanced materials such as conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability .
Nanocomposite Materials
The compound has also been explored for use in nanocomposite materials due to its ability to form stable dispersions with nanoparticles. This property is crucial for applications in electronics and energy storage systems .
Comparison with Similar Compounds
Methyl 3-(2-{4,6-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate (CAS: 946385-44-0)
- Key Differences : The phenyl group on the oxadiazole is replaced with a 4-methylphenyl substituent.
- Biological Relevance : Both compounds show promise in enzyme inhibition studies, but the 4-methylphenyl analog may exhibit altered selectivity due to steric effects .
Heterocyclic Core Variations
Ethyl 2-(2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)thiophene-3-carboxylate
- Key Differences: Replaces the dihydropyridinone-oxadiazole system with a 1,2,4-triazole-thioether motif and uses an ethyl ester instead of methyl.
- The ethyl ester increases molecular weight (493.6 g/mol) and may alter pharmacokinetics .
Ethyl 3-(2-Fluorophenyl)-4-oxo-5-(thiophene-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- Key Differences: Features a thieno[3,4-d]pyridazine core instead of dihydropyridinone, with a fluorophenyl substituent.
Functional Group Modifications
Methyl 2-(5-Cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate
- Key Differences : Substitutes the oxadiazole with a 1,2-oxazole ring and adds a cyclopropyl group.
- Impact : The oxazole’s reduced aromaticity may decrease π-stacking interactions, while the cyclopropyl group could enhance conformational rigidity .
Comparative Data Table
Research Findings and Implications
- QSAR Insights: The oxadiazole ring in the target compound is critical for hydrogen bonding with enzymatic active sites, while methyl groups on the dihydropyridinone enhance steric complementarity .
- Biological Activity : Compounds with fluorinated or methylated aromatic substituents (e.g., 4-methylphenyl analog) show improved target affinity but require solubility optimization .
- Synthetic Challenges : Multi-step syntheses are common, with yields influenced by reaction conditions (e.g., solvent polarity, temperature) .
Q & A
Q. What are the established synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Coupling of acetamide derivatives with thiophene-2-carboxylate precursors via nucleophilic substitution or amide bond formation.
- Step 2 : Cyclization to form the 1,2,4-oxadiazole ring using reagents like hydroxylamine or nitrile oxides under reflux conditions.
- Purification : Recrystallization from solvents such as ethanol or DMF is common, with yields ranging from 64% to 74% depending on substituents . Characterization :
- IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- ¹H-NMR identifies protons on the thiophene ring (~6.8–7.5 ppm) and methyl groups (~2.1–2.5 ppm).
- Melting points (e.g., 208–210°C) are used to assess purity .
Q. Which spectroscopic techniques are critical for structural validation?
A combination of IR , ¹H/¹³C-NMR , and mass spectrometry is essential. For example:
- IR verifies functional groups (e.g., oxadiazole C=N at ~1600 cm⁻¹).
- 2D-NMR (COSY, HSQC) resolves overlapping signals in complex heterocyclic regions.
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated within ±0.001 Da) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
Contradictions often arise from tautomerism or dynamic equilibria. Strategies include:
- Variable-temperature NMR to identify tautomeric forms (e.g., thione-thiol equilibria in oxadiazole derivatives).
- X-ray crystallography for definitive structural assignment, especially when substituents induce steric hindrance.
- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
Q. What methodologies optimize reaction yields for the pyridinone and oxadiazole moieties?
- Catalytic systems : Palladium-catalyzed reductive cyclization improves efficiency in nitroarene-to-heterocycle conversions (e.g., formic acid as a CO surrogate).
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics.
- Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions like hydrolysis .
Q. How do substituents (e.g., 4,6-dimethyl groups) influence the compound’s reactivity and stability?
- Steric effects : Methyl groups on the pyridinone ring reduce conformational flexibility, stabilizing the dihydro form.
- Electronic effects : Electron-withdrawing groups (e.g., oxadiazole) increase electrophilicity at the acetamido linkage, affecting nucleophilic substitution rates.
- Stability assays : Thermogravimetric analysis (TGA) and accelerated degradation studies (40°C/75% RH) quantify shelf-life under storage conditions .
Methodological Notes
- Experimental Design : Use fractional factorial designs to screen reaction parameters (e.g., solvent, catalyst loading) for yield optimization.
- Data Validation : Cross-reference melting points and spectral data with published analogs to identify outliers.
- Advanced Techniques : Consider synchrotron-based XRD for resolving crystal structures with heavy atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
